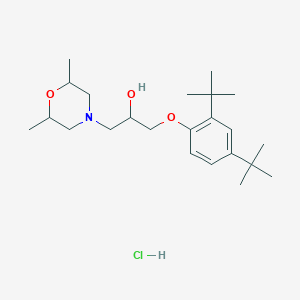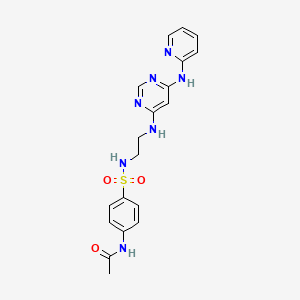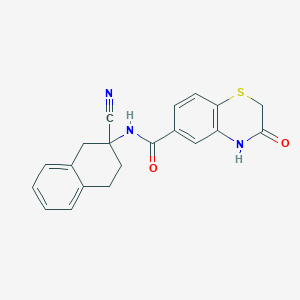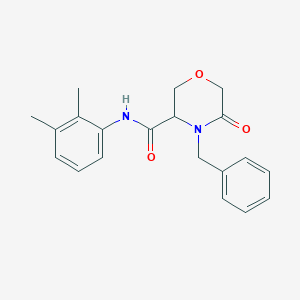
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide, also known as BDMC, is a chemical compound that has been studied for its potential applications in scientific research. BDMC is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Polymer Synthesis and Properties
Research has focused on synthesizing rigid-rod polyamides and polyimides derived from diamino-diphenyl or di-biphenylyl-pterphenyl compounds, showcasing their application in creating materials with excellent thermooxidative stability. These polymers, characterized by high glass transition temperatures and amorphous nature, demonstrate potential for advanced materials engineering, especially in areas requiring thermal stability and specific optical properties like blue fluorescence in solutions (Spiliopoulos et al., 1998).
Medicinal Chemistry and Biological Activity
- Benzamides, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) derivatives, have been synthesized and evaluated for their biological activity. These compounds have shown potential interactions with nucleotide protein targets, indicating their relevance in drug discovery and the development of therapeutic agents (Saeed et al., 2015).
Anticonvulsant Activity
A focused study on the anticonvulsant activity of certain benzamide derivatives has highlighted their effectiveness in animal models. For example, specific compounds exhibited potent activity in maximal electroshock (MES) induced seizures, showcasing the potential of these compounds in epilepsy treatment research (Robertson et al., 1987).
Photoresponsive Materials
The development of photoresponsive materials using 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids represents an innovative approach in the field of photochemistry. This application is significant for the controlled release of carboxylic acids upon light exposure, showcasing the compound's utility in creating stimuli-responsive materials (Klan et al., 2000).
Constrained Analogues in Drug Design
The design and synthesis of constrained analogues of known compounds, such as tocainide analogues for sodium channel blocking, are crucial in the development of more effective drugs. These studies not only improve our understanding of structure-activity relationships but also contribute to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles (Catalano et al., 2008).
Propriétés
IUPAC Name |
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILHZDFAVILGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B2615830.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2615834.png)
![N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide](/img/structure/B2615835.png)
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2615837.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2615838.png)
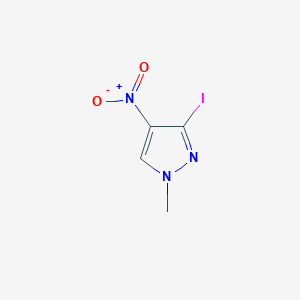
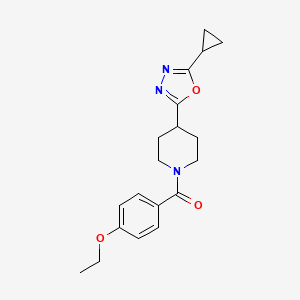
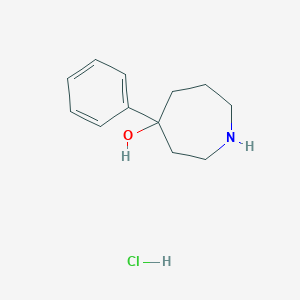
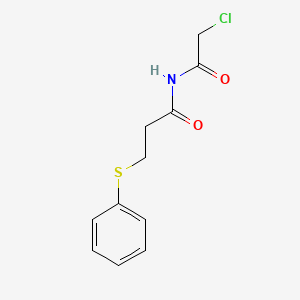
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
